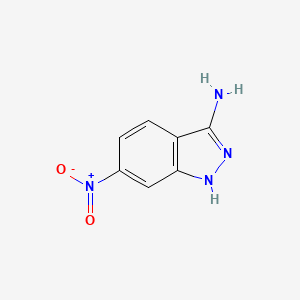

6-Nitro-1H-indazol-3-amine

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.comresearchgate.net This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. researchgate.netnih.gov The structural and electronic properties of the indazole nucleus, including its aromaticity and the presence of two nitrogen atoms, enable it to form strong hydrogen bonds within the hydrophobic pockets of biological receptors. researchgate.net

Indazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV activities. researchgate.netnih.gov This versatility has led to the incorporation of the indazole moiety into several FDA-approved drugs. For instance, niraparib (B1663559) is an anticancer agent, and pazopanib (B1684535) is a tyrosine kinase inhibitor. nih.gov Other examples include benzydamine, used for its anti-inflammatory properties, and granisetron, an antiemetic agent. pnrjournal.com The ability of the indazole scaffold to serve as a core for diverse and potent therapeutic agents underscores its importance in the ongoing quest for new and effective medicines. longdom.orgingentaconnect.com

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Niraparib | Anticancer |

| Pazopanib | Tyrosine Kinase Inhibitor |

| Benzydamine | Anti-inflammatory |

| Granisetron | Antiemetic |

Overview of Indazole Tautomerism and Isomerism in Research Context

A key feature of the indazole ring system is its capacity for annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The 1H-tautomer, characterized by a benzenoid structure, is generally more thermodynamically stable and therefore the predominant form in most conditions. nih.govnih.gov In contrast, the 2H-tautomer possesses a quinonoid character. nih.gov

The tautomeric state of an indazole derivative can significantly influence its chemical reactivity and biological activity. nih.gov While the 1H-form is more stable, both tautomers are crucial in drug development. researchgate.net The regioselective synthesis of either N1- or N2-substituted indazoles is a significant challenge in synthetic chemistry, as reactions often yield a mixture of both isomers. beilstein-journals.org The specific tautomer present can affect how the molecule interacts with biological targets, making the study and control of tautomerism a critical aspect of indazole-based drug design. nih.gov Theoretical calculations and spectroscopic techniques, such as NMR, are employed to investigate and predict the tautomeric equilibrium of substituted indazoles. austinpublishinggroup.com

Table 2: Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Structure | Benzenoid | Quinonoid |

| Stability | More stable, predominant tautomer | Less stable |

| Significance | Commonly found in stable compounds | Important for specific biological interactions and synthetic pathways |

Positional and Functional Importance of Nitro and Amine Substituents in Indazole Research

The specific placement and nature of substituent groups on the indazole scaffold are critical in determining the pharmacological profile of the resulting derivative. In the case of 6-Nitro-1H-indazol-3-amine, the nitro (NO₂) and amine (NH₂) groups play distinct and significant roles.

The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the indazole ring. acs.org This can influence the molecule's reactivity and its ability to interact with biological targets. acs.org For instance, the presence of a nitro group has been shown to be beneficial for the inhibitory activity of certain indazole derivatives against enzymes like TDO (Tryptophan-2,3-dioxygenase), an important target in cancer immunotherapy. nih.gov Furthermore, the nitro group itself can be a key pharmacophore or can be chemically modified to introduce other functionalities, expanding the synthetic possibilities. scielo.br

The amine group at the 3-position of the indazole ring is also of great importance. It can act as a hydrogen bond donor and/or acceptor, facilitating interactions with biological macromolecules. researchgate.net This functional group is often a key site for further chemical modification, allowing for the attachment of various side chains and the synthesis of a diverse library of compounds for biological screening. scielo.brtandfonline.com The combination of the electron-withdrawing nitro group at the 6-position and the versatile amine group at the 3-position makes this compound a highly valuable building block in medicinal chemistry for the development of new therapeutic agents. myskinrecipes.comchembk.com

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQMGUUEHIUELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695403 | |

| Record name | 6-Nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027259-01-3 | |

| Record name | 6-Nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitro 1h Indazol 3 Amine and Its Derivatives

Direct Synthesis Approaches to the 3-Aminoindazole Core

Direct methods for synthesizing the 3-aminoindazole core are highly sought after for their efficiency. These approaches typically involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Hydrazine (B178648)

Nucleophilic aromatic substitution (SNAr) is a common strategy for the synthesis of 3-aminoindazoles. This method often involves the reaction of an ortho-halobenzonitrile with hydrazine. The strong electron-withdrawing nature of the nitrile group activates the ortho-halogen for displacement by the hydrazine nucleophile, followed by an intramolecular cyclization to form the 3-aminoindazole ring. organic-chemistry.orgrsc.org

For instance, the reaction of 2-fluorobenzonitriles with hydrazine can yield 3-aminoindazoles. researchgate.net However, these reactions can sometimes be challenging due to the basicity of hydrazine, which can lead to side reactions. rsc.org To circumvent these issues, alternative methods have been developed, such as a two-step process involving the palladium-catalyzed N-arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by acidic deprotection and cyclization. organic-chemistry.org This approach provides a more general and efficient route to a variety of substituted 3-aminoindazoles. organic-chemistry.org

| Reactants | Reagents | Product | Yield | Reference |

| 2-Bromobenzonitriles, Benzophenone hydrazone | Pd(OAc)₂, BINAP, Cs₂CO₃ | Arylhydrazones | 80-99% | organic-chemistry.org |

| Arylhydrazones | p-Toluenesulfonic acid monohydrate | 3-Aminoindazoles | 73-90% | organic-chemistry.org |

Synthesis from Nitro-Substituted Indazole Precursors

Another direct route to 6-nitro-1H-indazol-3-amine involves starting with an already formed indazole ring that is substituted with a nitro group. The amino group can then be introduced at the 3-position. One common method is the nitration of 3-amino-1H-indazole. chembk.com This reaction typically uses nitric acid to introduce the nitro group onto the indazole ring. chembk.com

Alternatively, a pre-existing 6-nitro-1H-indazole can be functionalized at the 3-position. For example, 6-nitro-1H-indazole can be reacted with various reagents to introduce an amino group or a precursor that can be converted to an amino group. scielo.brresearchgate.net

Synthesis of Nitro-Substituted Indazole Ring Systems

These methods focus on constructing the indazole ring system with the nitro group already incorporated into one of the starting materials.

Cyclization Reactions via Diazotization of Nitroanilines

A classical and widely used method for the synthesis of nitro-substituted indazoles is the diazotization of appropriately substituted nitroanilines, followed by intramolecular cyclization. thieme-connect.deprimescholars.com For the synthesis of 6-nitroindazoles, a 2-alkyl-5-nitroaniline is often the starting material. thieme-connect.de The reaction begins with the diazotization of the amino group, typically using a nitrite (B80452) source like sodium nitrite or tert-butyl nitrite in an acidic medium. thieme-connect.de The resulting diazonium salt then undergoes spontaneous or induced cyclization to form the indazole ring. This method is particularly effective when an electron-withdrawing group, such as a nitro group, is present on the aniline (B41778) ring. thieme-connect.de

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Methyl-5-nitroaniline | NaNO₂, HCl | 6-Nitro-1H-indazole | 47% | thieme-connect.de |

| 4-Bromo-2-methyl-5-nitroaniline | NaNO₂, AcOH | 5-Bromo-6-nitro-1H-indazole | 94% | thieme-connect.de |

| 2-Ethyl-5-nitroaniline | tert-Butyl nitrite, Acetic acid | 3-Methyl-6-nitroindazole | 98% | chemicalbook.com |

Annulation of α,β-Unsaturated Ketones with Hydrazines

The reaction of α,β-unsaturated ketones with hydrazines provides a pathway to hydrogenated indazole derivatives. capes.gov.br While not a direct route to aromatic this compound, this method is significant for creating the core indazole structure which can be subsequently modified. For example, the reaction of cyclohexenyl(phenyl)methanone with methylhydrazine yields a mixture of hexahydro- and tetrahydro-indazole derivatives. capes.gov.br Further chemical transformations, such as dehydrogenation, would be necessary to arrive at the aromatic indazole.

Metal-Catalyzed C-H Amination and Cyclization Methodologies

In recent years, transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the synthesis of indazoles. researchgate.netmdpi.com These methods offer high efficiency and functional group tolerance. researchgate.netmdpi.com Various metals, including palladium, copper, and rhodium, have been employed to catalyze the intramolecular cyclization of precursors like hydrazones to form the indazole ring. researchgate.netacs.orgresearchgate.net

For example, copper-catalyzed intramolecular oxidative C-H amination of ketohydrazones can produce 1H-indazoles. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with various partners is another effective strategy for constructing the indazole skeleton. mdpi.commdpi.com These advanced methodologies provide access to a wide range of functionalized indazoles under relatively mild conditions. researchgate.netmdpi.com

| Catalyst System | Reactants | Product | Reference |

| Copper-promoted | Hydrazones | 1H-Indazoles/1H-Pyrazoles | researchgate.net |

| Rh(III) | Azobenzenes, α-Cl ketones | Indazoles | mdpi.com |

| Rh(III) | Azobenzenes, CF₃-imidoyl sulfoxonium ylides | CF₃-Indazoles | mdpi.com |

| Copper-catalyzed | o-Bromobenzonitriles, Hydrazine carboxylic esters | Indazole-N-carboxylic ester | researchgate.net |

Regioselective Synthesis and Isomer Control for this compound Derivatives

Control over the regiochemistry of the indazole ring is a significant challenge in the synthesis of its derivatives. The development of regioselective methods is crucial for obtaining specific isomers, which often exhibit distinct biological activities.

1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings. mdpi.comwikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile, leading to a cycloadduct. In the context of indazole synthesis, this approach offers a convergent route to the core structure.

An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives utilizes a 1,3-dipolar cycloaddition reaction. tandfonline.com This method has been shown to be effective for creating the indazole ring system, although it can lead to the formation of regioisomers, which presents a separation challenge. tandfonline.com The reaction of nitrile oxides with alkenes or alkynes is a widely used example of a 1,3-dipolar cycloaddition, yielding isoxazolines and isoxazoles, respectively. wikipedia.org These can then be further transformed into the desired indazole derivatives. The Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an azide (B81097) and an alkyne, is a well-known method for forming triazoles, but the thermal reaction often results in a mixture of regioisomers. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.org |

| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.org |

| Azide | Alkyne | 1,2,3-Triazole | organic-chemistry.org |

| Azomethine Ylide | Carbonyl Compound | Oxazolidine | mdpi.com |

This table provides examples of common 1,3-dipolar cycloaddition reactions used in the synthesis of various five-membered heterocycles.

To address the challenge of separating regioisomers that can arise from 1,3-dipolar cycloaddition reactions, "click chemistry" has emerged as a valuable tool. tandfonline.commt.com The term, introduced by K.B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and produce easily removable byproducts. organic-chemistry.orgmt.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. organic-chemistry.orgmdpi.com Unlike the thermal Huisgen cycloaddition which often yields mixtures of regioisomers, the copper-catalyzed version is highly specific, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This level of control is particularly advantageous in the synthesis of complex molecules where specific connectivity is essential. In the synthesis of 3-chloro-6-nitro-1H-indazole derivatives, a click chemistry approach was successfully employed to obtain specific triazole-1,4-regioisomers in good yields, ranging from 82% to 90%. tandfonline.com This demonstrates the power of click chemistry in overcoming the challenge of regioisomer separation that can occur in traditional 1,3-dipolar cycloadditions. tandfonline.com

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Ring Formation

Multi-Step Synthesis Pathways for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound often requires multi-step pathways to introduce various substituents and build molecular complexity. These pathways are designed to be efficient and allow for the diversification of the core structure.

3-Methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of various pharmaceutical compounds. liskonchem.comvnu.edu.vnmdpi.com One common strategy involves the reduction of the nitro group to an amine, followed by further functionalization. For instance, the reduction of the C6-nitro group in 3-methyl-6-nitro-1H-indazole can be achieved using tin(II) chloride in concentrated hydrochloric acid. mdpi.com

Following the reduction, the resulting 3-methyl-1H-indazol-6-amine can undergo various transformations. A reductive amination with formaldehyde (B43269) can introduce a methyl group onto the amine, yielding N,3-dimethyl-1H-indazol-6-amine. mdpi.com Further methylation at the N2 position of the indazole ring can then be performed to produce N,2,3-trimethyl-2H-indazol-6-amine, a crucial building block for the anticancer drug pazopanib (B1684535). mdpi.com This multi-step approach, starting from 3-methyl-6-nitro-1H-indazole, allows for the systematic construction of highly functionalized indazole derivatives. mdpi.com

Table 2: Synthetic Steps for Derivatization of 3-Methyl-6-nitro-1H-indazole

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-6-nitro-1H-indazole | SnCl₂, conc. HCl | 3-Methyl-1H-indazol-6-amine | 87% | mdpi.com |

| 3-Methyl-1H-indazol-6-amine | Formaldehyde | N,3-Dimethyl-1H-indazol-6-amine | 87% | mdpi.com |

| N,3-Dimethyl-1H-indazol-6-amine | Methylating agent | N,2,3-Trimethyl-2H-indazol-6-amine | 73% | mdpi.com |

This table outlines a three-step synthesis for the derivatization of 3-methyl-6-nitro-1H-indazole, highlighting the reagents, products, and reported yields for each step.

The development of optimized and scalable synthetic routes for pharmaceutical intermediates is of paramount importance for industrial applications. Research has focused on improving reaction conditions to enhance yields, reduce costs, and ensure safety.

Reactivity and Derivatization Studies of 6 Nitro 1h Indazol 3 Amine

Chemical Transformations of the Amino Group at Position 3

The amino group at the 3-position of the indazole ring is a key site for derivatization, enabling the introduction of various substituents through several synthetic strategies.

The amino group of 6-nitro-1H-indazol-3-amine can undergo N-alkylation to introduce alkyl groups. The synthesis of N,N-diethyl-6-nitro-1H-indazol-3-amine, a tertiary amine derivative, is a notable example of this transformation. ontosight.ai Such alkylation reactions are typically achieved by reacting the parent amine with an appropriate alkyl halide. libretexts.org

Similarly, N-acylation can be performed to introduce acyl groups, leading to the formation of amides. These functional group transformations, including alkylation and acylation, are common strategies for modifying indazole scaffolds to explore their structure-activity relationships. ambeed.com The regioselectivity of these reactions, particularly concerning the indazole ring nitrogens (N1 vs. N2), can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgresearchgate.net For instance, methylation of 6-nitro-1H-indazole can result in a mixture of N1 and N2 methylated products, with the ratio depending on the specific methylating agent and conditions used. researchgate.net

Table 1: Examples of N-Alkylation/Acylation Reagents for Indazoles

| Reagent Type | Specific Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methylamino | researchgate.net |

| Alkyl Halide | Ethyl Bromide (C₂H₅Br) | Ethylamino | researchgate.net |

| Alkyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | Methylamino | researchgate.net |

| Diazomethane | Diazomethane (CH₂N₂) | Methylamino | researchgate.net |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Acetamido | ambeed.com |

Reductive Amination Strategies for Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines. frontiersin.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com This one-pot catalytic process is attractive from a green chemistry perspective, especially when the primary amine itself is generated in situ from a nitro compound. frontiersin.org

For this compound, this strategy allows for the controlled introduction of one or two alkyl groups to the amino function, yielding secondary or tertiary amines, respectively. ontosight.aifrontiersin.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each with specific advantages. libretexts.orgmasterorganicchemistry.com The versatility of this reaction allows for the synthesis of a wide range of N-substituted derivatives by choosing the appropriate carbonyl compound. masterorganicchemistry.com

Chemical Transformations of the Nitro Group at Position 6

The nitro group at the C6 position is another key functional handle that can be readily transformed, most commonly into an amino group, which can then participate in further reactions.

The reduction of the nitro group on the indazole ring to a primary amine is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. ambeed.com Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum. libretexts.org

Chemical reducing agents are also highly effective. Reagents like tin(II) chloride (SnCl₂) in an acidic medium, or metals such as iron or zinc in acid, are commonly used to convert aromatic nitro compounds into their corresponding anilines. libretexts.orgambeed.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. libretexts.org The resulting 1H-indazole-3,6-diamine is a versatile intermediate for the synthesis of more complex heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagent(s) | Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Varies (pressure, solvent) | libretexts.org |

| Catalytic Hydrogenation | H₂ / Platinum (Pt) | Varies (pressure, solvent) | libretexts.org |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | libretexts.orgambeed.com |

| Chemical Reduction | Iron (Fe) | Acidic aqueous solution | ambeed.com |

| Chemical Reduction | Zinc (Zn) | Acidic aqueous solution | libretexts.org |

Bioreduction Pathways and Formation of Reactive Intermediates

Biocatalytic reduction of nitroaromatic compounds represents an alternative to traditional chemical methods. Enzymes known as nitroreductases can reduce nitro groups under mild conditions. researchgate.net The bioreduction of a nitro group often proceeds through highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. aub.edu.lbdiva-portal.org

In the context of indazole synthesis, the in situ generation of a nitroso intermediate from an ortho-nitrobenzyl amine is a key step in the Davis-Beirut reaction, which leads to the formation of the 2H-indazole core through an N-N bond-forming heterocyclization. aub.edu.lb This reaction highlights the synthetic utility of reactive intermediates derived from the reduction of nitro groups. aub.edu.lbdiva-portal.org While specific bioreduction studies on this compound are not extensively detailed, the principles of nitroreductase activity suggest a potential pathway for its transformation, possibly leading to the formation of reactive intermediates that could be trapped or utilized in subsequent synthetic steps. researchgate.netaub.edu.lb

Reactivity of the Indazole Ring System

The indazole ring itself possesses distinct reactivity patterns. The system exhibits annular tautomerism, with the 1H-tautomer generally being more thermodynamically stable than the 2H-form. sci-hub.senih.gov The N1 atom is considered pyrrole-like, while the N2 atom is more pyridine-like and basic. thieme-connect.de

The presence of the electron-withdrawing nitro group at C6 and the electron-donating amino group at C3 influences the electron density and reactivity of the entire ring system. Electrophilic substitution reactions, such as halogenation or nitration, are directed by these existing substituents. ambeed.com The indazole ring can also undergo reactions at the nitrogen atoms. N-alkylation can occur at either N1 or N2, and the regioselectivity is sensitive to steric effects and the reaction conditions. thieme-connect.de For instance, studies on 6-nitro-1H-indazole have shown that alkylation can yield a mixture of N1 and N2 isomers. researchgate.netthieme-connect.de Furthermore, the indazole nucleus can participate in cycloaddition reactions and can be functionalized via metalation followed by reaction with an electrophile. ambeed.com A study on the reaction of 6-nitro-1H-indazole with formaldehyde (B43269) in acidic conditions reported the formation of the N1-substituted (1H-indazol-1-yl)methanol derivative. nih.govacs.org

Formaldehyde Addition Mechanisms and Adduct Characterization

The reaction of NH-indazoles, including the 6-nitro derivative, with formaldehyde in aqueous hydrochloric acid has been a subject of detailed study. nih.govnih.gov This reaction leads to the formation of N1-hydroxymethyl derivatives. nih.govacs.org

The proposed mechanism in an acidic medium involves the protonation of the indazole N1 position, followed by a nucleophilic attack by formaldehyde to form the N1-CH₂OH adduct. nih.govacs.org Theoretical calculations support the formation of the N1-substituted isomer as the more stable product. acs.org The reaction is reversible, and the stability of the resulting adduct can be influenced by the presence of electron-withdrawing groups like the nitro substituent, which can increase sensitivity to hydrolysis. nih.govacs.org

The characterization of the resulting (1H-indazol-1-yl)methanol derivatives has been extensively carried out using solution and solid-state nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov These studies have confirmed the formation of N1-substituted products. acs.org For instance, the ¹H NMR spectra of the adducts in DMSO-d₆ show characteristic signals for the newly formed hydroxymethyl group. acs.org

Notably, while 6-nitro-1H-indazole readily reacts with formaldehyde under these conditions, the 7-nitro-1H-indazole isomer does not, highlighting the influence of the nitro group's position on reactivity. nih.govacs.org

| Indazole Derivative | Reactivity with Formaldehyde | Primary Product |

|---|---|---|

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol |

| 7-Nitro-1H-indazole | Does not react | N/A |

Oxidative Ring-Opening Reactions of the Indazole Core

The indazole ring system can undergo oxidative cleavage under specific conditions. While direct studies on the oxidative ring-opening of this compound are not extensively detailed in the provided results, related transformations of 3-aminoindazoles offer insight into this reactivity. For example, the oxidative ring-opening of 3-aminoindazoles has been utilized for the synthesis of 2-aminobenzoates. rsc.org This type of reaction suggests that the pyrazole (B372694) portion of the indazole ring is susceptible to cleavage, leading to the formation of functionalized benzene (B151609) derivatives. The presence of the nitro group at the 6-position would likely influence the reaction's feasibility and outcome by modifying the electronic properties of the indazole core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. mdpi.comacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. mdpi.comnih.gov This reaction has been successfully applied to 3-iodoindazoles, including those with nitro substituents, to introduce various aryl and vinyl groups at the C-3 position. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov Microwave irradiation can be used to accelerate the reaction. nih.govnih.gov The presence of the nitro group is generally well-tolerated in these coupling reactions. nih.gov

| Indazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 5-Nitro-3-vinyl-1H-indazole | 86% |

| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C | 5-Methoxy-3-phenyl-1H-indazole | High |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is known for its broad scope and tolerance of various functional groups. libretexts.org While specific examples of Stille coupling directly on this compound were not found in the search results, the general applicability of this reaction to aryl halides and the tolerance for nitro groups suggest its potential for functionalizing halogenated derivatives of this compound. libretexts.orgnih.gov The reaction mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination to form the coupled product. wikipedia.org

Influence of Electronic and Steric Effects of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the electronic and steric properties of its substituents. wikipedia.org

Electronic Effects:

The nitro group at the C-6 position is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. thieme-connect.de In the case of formaldehyde addition, the electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, potentially influencing the reaction rate. nih.govacs.org

The amino group at the C-3 position is an electron-donating group, which activates the indazole ring system.

The combination of these opposing electronic effects creates a complex reactivity profile. For instance, in electrophilic substitution reactions, the directing effects of both groups would need to be considered.

Steric Effects:

Steric hindrance can play a significant role in directing the outcome of reactions. wikipedia.org For example, in N-alkylation reactions of indazoles, the ratio of N1 to N2 alkylation is highly sensitive to steric effects from substituents at the C-3 and C-7 positions. thieme-connect.de A bulky substituent at C-3 would likely disfavor substitution at the adjacent N-2 position.

In cross-coupling reactions, the steric bulk of the coupling partners and the ligands on the palladium catalyst can influence the reaction efficiency.

The regioselectivity of reactions such as methylation of 6-nitro-1H-indazole has been shown to be dependent on the choice of the methylating agent and reaction conditions, which can be attributed to a combination of electronic and steric factors. researchgate.net For example, different ratios of N1-methyl and N2-methyl products are obtained with different reagents. researchgate.net

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable tools for confirming the identity and purity of newly synthesized derivatives of 6-Nitro-1H-indazol-3-amine.

Multinuclear NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives in solution.

¹H NMR: Proton NMR provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For the parent compound, this compound, the ¹H NMR spectrum recorded in DMSO-d₆ shows characteristic signals. A broad singlet observed at approximately 12.11 ppm corresponds to the N-H proton of the indazole ring. The aromatic protons appear as a doublet at 8.12 ppm (H-7), a doublet at 7.91 ppm (H-4), and a doublet of doublets at 7.72 ppm (H-5). A broad singlet at 5.70 ppm is attributed to the two protons of the amino group at the C-3 position. These chemical shifts and coupling patterns are fundamental for confirming the successful synthesis of the this compound core.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. While specific ¹³C NMR data for the parent this compound is not detailed in the provided search results, analysis of related structures indicates that the carbon atoms of the indazole ring and the nitro-substituted benzene (B151609) ring would exhibit distinct chemical shifts. aablocks.com Rapid exchange on the NMR timescale can sometimes lead to a single set of averaged signals for certain carbon environments. aablocks.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1-H (NH) | 12.11 | bs | - |

| 7-H | 8.12 | d | 1.8 |

| 4-H | 7.91 | d | 8.8 |

| 5-H | 7.72 | dd | 8.8, 2.0 |

| 3-NH₂ | 5.70 | bs | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from . bs = broad singlet, d = doublet, dd = doublet of doublets.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound, Liquid Chromatography/Mass Spectrometry (LC/MS) analyses are typically carried out. This technique confirms the molecular weight of the compound, which is 178.1481 g/mol . aablocks.com The fragmentation patterns observed in the mass spectrum can provide valuable information about the stability of different parts of the molecule and help in identifying its constituent functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the indazole ring and the primary amine, the N-O stretching of the nitro group, and the C=C and C-N stretching vibrations of the aromatic and heterocyclic rings. While a detailed IR spectrum analysis is not provided in the search results, this technique is routinely used to confirm the presence of these key functional groups in the synthesized compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule. While specific crystallographic data for this compound was not found in the provided search results, this technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For derivatives of this compound, X-ray analysis would reveal the precise geometry of the indazole ring system and the orientation of the nitro and amino substituents.

Molecular Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for investigating how ligands, such as derivatives of this compound, interact with biological targets at a molecular level. These methods are frequently used in drug discovery to predict binding modes, assess binding stability, and guide the design of more potent and selective inhibitors.

In research concerning derivatives of 3-chloro-6-nitro-1H-indazole, molecular docking has been used to predict the binding conformations with the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. nih.govresearchgate.net These docking studies revealed that the indazole derivatives can fit into the active site of the enzyme, forming a network of hydrophobic and hydrophilic interactions with key amino acid residues. nih.gov

Following molecular docking, molecular dynamics simulations are often performed to evaluate the stability of the predicted ligand-protein complex in a simulated biological environment. nih.govworldscientific.comworldscientific.com For a complex between a 3-chloro-6-nitro-1H-indazole derivative and TryR, MD simulations showed that the complex remained in a stable equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å. nih.govresearchgate.net This indicates a stable and robust binding interaction. nih.gov

Furthermore, the binding free energies of these interactions can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov These calculations provide a quantitative measure of the affinity between the ligand and its target. For the TryR-indazole derivative complex, MM/GBSA calculations illustrated a high stability, corroborating the potential of this scaffold for developing new therapeutic agents. nih.gov The insights gained from these simulations, which highlight specific hydrogen bonds, electrostatic forces, and hydrophobic contacts, are invaluable for the rational design and optimization of new drug candidates based on the 6-nitro-1H-indazole core. worldscientific.comworldscientific.com

Table 2: Summary of Molecular Interactions for a 3-chloro-6-nitro-1H-indazole Derivative with Trypanothione Reductase

| Interaction Type | Key Interacting Residues |

| Hydrogen Bonding | Ser14, Gly15, Thr335 |

| Hydrophobic Interactions | Val56, Trp21, Tyr110 |

| Pi-Alkyl Interactions | Pro336, Ala338 |

Data derived from molecular modeling studies on 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Pharmacological and Biological Research Applications

Anti-Cancer Activity Research

The quest for novel anti-cancer agents has led researchers to explore the potential of 6-Nitro-1H-indazol-3-amine derivatives. These compounds have been investigated for their ability to inhibit key cellular processes involved in cancer progression.

Protein kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. acs.org Derivatives of 1H-indazol-3-amine have been shown to inhibit several important kinases implicated in cancer.

FGFR (Fibroblast Growth Factor Receptor): Some 1H-indazol-3-amine derivatives have been identified as potent inhibitors of FGFR. mdpi.comresearchgate.net For instance, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, demonstrated significant FGFR1 inhibition with an IC50 value of 15.0 nM. mdpi.com Further optimization of this structure led to even more potent inhibitors. mdpi.com Another study reported that a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide derivative was a potent FGFR1 inhibitor. researchgate.net The introduction of a fluorine atom at the 6-position of the indazole ring in certain derivatives resulted in improved enzymatic activity against both FGFR1 and FGFR2. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both wild-type and the T315I mutant of Bcr-Abl, which is resistant to some existing therapies. mdpi.com One compound, in particular, showed comparable potency to the established drug Imatinib, inhibiting wild-type Bcr-Abl, the T315I mutant, and K562 leukemia cells with IC50 values of 0.014, 0.45, and 6.50 µM, respectively. mdpi.com

Pim Kinases: Pan-Pim kinase inhibitors are of interest for their potential in treating various cancers. A novel 1H-indazole derivative demonstrated potent inhibition of Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. mdpi.com

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Several novel 1H-indazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against VEGFR-2. mdpi.com

Table 1: Kinase Inhibition by 1H-Indazol-3-amine Derivatives

| Kinase Target | Derivative Type | Key Findings |

|---|---|---|

| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | IC50 of 15.0 nM mdpi.com |

| FGFR1/2 | 6-Fluoro substituted 1H-indazol-3-amine | Improved enzymatic activity nih.gov |

| Bcr-Abl (WT & T315I) | 1H-indazol-3-amine derivative | Comparable potency to Imatinib mdpi.com |

| Pan-Pim | 1H-indazole derivative | Potent inhibition with nM IC50 values mdpi.com |

| VEGFR-2 | 1H-indazole derivatives | Significant inhibitory activity mdpi.com |

The anti-cancer potential of this compound derivatives has been further demonstrated through their ability to inhibit the growth of various cancer cell lines.

K562 (Chronic Myeloid Leukemia): One study synthesized a series of indazole derivatives and found that a particular compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed selectivity for cancer cells over normal cells. nih.gov Another 1H-indazol-3-amine derivative effectively inhibited K562 cells with an IC50 of 6.50 µM. mdpi.com

A549 (Lung Cancer): The antiproliferative activity of target indazole derivatives has been evaluated against human lung cancer cell lines (A549). nih.gov In one study, N-aromatic substituted 6-aminoindazole derivatives exhibited considerable cytotoxicity towards A549 cancer cell lines with IC50 values ranging from 0.7 to 10 µM. rsc.org

PC-3 (Prostate Cancer): The inhibitory activities of synthesized indazole derivatives have been evaluated against human prostate cancer cell lines (PC-3). nih.gov

Hep-G2 (Hepatoma): Researchers have tested the inhibitory activities of newly synthesized indazole derivatives against human hepatoma cell lines (Hep-G2). nih.gov

HL60 (Promyelocytic Leukemia): A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited vigorous potency against the HL60 cell line, with IC50 values ranging from single-digit nanomolar to micromolar levels. mdpi.com

HCT116 (Colon Cancer): A 6-aminoindazole derivative, N-(2,4-difluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity with an IC50 value of 0.4 µM in HCT116 cells. rsc.org

MM1.S (Multiple Myeloma): While specific data for MM1.S is not detailed in the provided context, the broad-spectrum activity of indazole derivatives suggests potential for investigation in this cell line.

SNU16 (Stomach Cancer): A fluorine-substituted 1H-indazol-3-amine derivative demonstrated cellular potency against SNU16 cells with an IC50 of 77.4 nM. nih.gov

KG1 (Acute Myeloid Leukemia): A fluorine-substituted 1H-indazol-3-amine derivative showed cellular potency against KG1 cells with an IC50 of 25.3 nM. nih.gov

Table 2: Antiproliferative Activity of Indazole Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings (IC50 values) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 µM nih.gov, 6.50 µM mdpi.com |

| A549 | Lung Cancer | 0.7 to 10 µM rsc.org |

| PC-3 | Prostate Cancer | Investigated nih.gov |

| Hep-G2 | Hepatoma | Investigated nih.gov |

| HL60 | Promyelocytic Leukemia | nM to µM range mdpi.com |

| HCT116 | Colon Cancer | 0.4 µM rsc.org |

| SNU16 | Stomach Cancer | 77.4 nM nih.gov |

| KG1 | Acute Myeloid Leukemia | 25.3 nM nih.gov |

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the estrogen receptor (ER) but also promote its degradation. oncodaily.com This mechanism is particularly relevant in ER-positive breast cancers. nih.gov Research has explored the potential of indazole-based compounds as SERDs. nih.govnih.gov For example, a series of tricyclic indazoles were optimized, leading to the identification of a potent SERD that effectively degraded ERα in MCF-7 and CAMA-1 breast cancer cell lines. nih.gov Another study focused on thieno[2,3-e]indazole derivatives as novel oral SERDs, with a lead compound showing potent ERα degradation and growth inhibition of wild-type and tamoxifen-resistant MCF-7 cells. nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition can be particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations. portico.orgnih.gov Amide-substituted indazoles have been identified as inhibitors of PARP. google.comgoogle.com These compounds are being investigated for their potential as monotherapies for tumors with specific DNA repair defects and as agents that can enhance the effectiveness of DNA-damaging cancer treatments like chemotherapy and radiotherapy. google.com Niraparib (B1663559), a potent oral PARP-1 and PARP-2 inhibitor with an indazole core, has shown antiproliferative activity in BRCA-mutated cancer cell lines. portico.org

Selective Estrogen Receptor Degradation (SERD) Potential

Anti-Infective Activity Research

Beyond cancer, the therapeutic potential of this compound derivatives extends to infectious diseases.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. semanticscholar.org The search for new, less toxic treatments is a priority. semanticscholar.org Several studies have demonstrated the antileishmanial activity of nitroindazole derivatives.

A study on 3-chloro-6-nitro-1H-indazole derivatives found that their inhibitory potency was dependent on the Leishmania species. nih.gov While some compounds showed little to no activity against L. tropica and L. major, seven derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggested that these compounds bind to the Leishmania trypanothione (B104310) reductase enzyme. nih.govtandfonline.com

Another study investigated 3-alkoxy-1-benzyl-5-nitroindazole derivatives and found them to be potent antileishmanial compounds against L. amazonensis, L. infantum, and L. mexicana. csic.es The presence of a nitro group in chalcone (B49325) derivatives has also been suggested to influence antileishmanial activity against L. infantum. frontiersin.org

Table 3: Antileishmanial Activity of Nitroindazole Derivatives

| Leishmania Species | Derivative Type | Key Findings |

|---|---|---|

| L. infantum | 3-chloro-6-nitro-1H-indazole | Moderate to strong activity nih.gov |

| L. tropica | 3-chloro-6-nitro-1H-indazole | Generally low activity nih.gov |

| L. major | 3-chloro-6-nitro-1H-indazole | Generally low activity nih.gov |

| L. amazonensis | 3-alkoxy-1-benzyl-5-nitroindazole | Potent activity csic.es |

| L. mexicana | 3-alkoxy-1-benzyl-5-nitroindazole | Potent activity csic.es |

Antimicrobial and Antibacterial Activity

Derivatives of 6-Nitro-1H-indazole have been synthesized and evaluated for their activity against various microbial and bacterial strains. myskinrecipes.com For instance, a series of new 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole and showed promising in vitro antibacterial and antifungal activities. researchgate.net

In another study, new substituted benzo[g]indazoles with 6-nitro and 6-amino groups were created. The nitro-based indazole derivatives, specifically compounds 12a and 13b, demonstrated antibacterial activity against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values of 250 and 62.5 μg/mL, respectively. nih.govresearchgate.net Notably, these compounds did not show activity against S. aureus, E. coli, and P. aeruginosa at concentrations up to 1000 µg/mL. researchgate.net

The following table summarizes the antibacterial activity of selected 6-nitro-indazole derivatives:

Table 1: Antibacterial Activity of Selected 6-Nitro-Indazole Derivatives| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 12a | N. gonorrhoeae | 250 | nih.govresearchgate.net |

| 13b | N. gonorrhoeae | 62.5 | nih.govresearchgate.net |

Virucidal Properties

Research into the virucidal properties of this compound and its direct derivatives is an emerging area. While many indazole compounds have been investigated for antiviral activities, specific studies focusing on the virucidal effects of this compound are limited. ambeed.com However, related research on indazole hybrids has shown potential against viruses like HIV-1 and coronaviruses, suggesting a possible avenue for future investigation of 6-nitro-indazole derivatives. doi.org

Anti-Inflammatory and Immunomodulatory Activity Research

Indazole derivatives are recognized for their potential anti-inflammatory properties. ontosight.aimdpi.com The core structure of 1H-indazol-3-amine is considered a key element in the development of compounds with such activities. mdpi.com For example, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed acceptable anti-inflammatory activity in animal models. researchgate.net These findings suggest that the 6-nitro-indazole moiety can serve as a valuable scaffold for designing new anti-inflammatory agents. myskinrecipes.com

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, making it a significant target in cancer immunotherapy. nih.govrsc.orgtandfonline.com The indazole ring is considered a bioisostere of tryptophan's indole (B1671886) ring and has been a key structural motif in the design of novel IDO1 inhibitors. rsc.org

Several studies have highlighted the potential of indazole derivatives as IDO1 inhibitors. nih.govmdpi.comacs.orgnih.gov Research has shown that the 1H-indazole scaffold is a novel and potent pharmacophore for IDO1 inhibition. nih.gov In one study, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series displayed significant IDO1 inhibitory potency with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov

Another study discovered that a series of 1H-indazole derivatives showed promising IDO1 inhibitory activity, with compound 2g exhibiting the highest activity with an IC₅₀ value of 5.3 μM. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that substituents at both the 4 and 6-positions of the 1H-indazole scaffold are crucial for their inhibitory activity. nih.govmdpi.com

The following table presents the IDO1 inhibitory activity of selected indazole derivatives:

Table 2: IDO1 Inhibitory Activity of Selected Indazole Derivatives| Compound | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 35 | Enzymatic | 0.74 | nih.gov |

| 35 | HeLa Cells | 1.37 | nih.gov |

| 2g | Enzymatic | 5.3 | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activity Research

Indazole derivatives have been investigated for their potential neuroprotective effects and activity within the central nervous system (CNS). ontosight.ai While direct studies on this compound are not extensively detailed in the provided results, related indazole compounds have shown promise in this area. For instance, 7-nitro indazole (7-NI) has been identified as a neuronal nitric oxide synthase inhibitor and has demonstrated neuroprotective effects in models of transient focal cerebral ischemia and MPTP-induced neurotoxicity. grafiati.comresearchgate.net The modulation of melanin-concentrating hormone (MCH) receptors in the CNS by indazole derivatives has also been explored, indicating a role in regulating energy balance and body weight. google.com

Other Therapeutic Explorations (e.g., Nitric Oxide Synthase Inhibition, Diabetes Treatment)

The therapeutic potential of indazole derivatives extends to other areas, including the inhibition of nitric oxide synthase (NOS) and the treatment of diabetes. thieme-connect.de 6-Nitroindazole (B21905) itself is known to be an antagonist and inhibitor of nitric oxide synthase. drugbank.com Specifically, 7-Nitroindazole (B13768) has been recognized as an inhibitor of neuronal nitric oxide synthase. derpharmachemica.comacs.org The indazole scaffold has also been utilized in the design of glucokinase activators for the potential treatment of Type 2 diabetes mellitus. tandfonline.com

Mechanistic Studies of Biological Activity

Investigation of Interactions with Specific Biological Targets (Enzymes, Receptors)

Derivatives of 6-nitro-1H-indazol-3-amine have been investigated for their inhibitory action against a range of enzymes and receptors that are critical for the survival and proliferation of cancer cells and pathogenic organisms. The indazole scaffold serves as a versatile framework for designing inhibitors that can fit into the active sites of these biological targets. chemimpex.commyskinrecipes.com

Key molecular targets identified in various studies include:

Trypanothione (B104310) Reductase (TryR): This enzyme is unique to trypanosomatid parasites, such as Leishmania and Trypanosoma cruzi, and is essential for their antioxidant defense. researchgate.net Derivatives of 3-chloro-6-nitro-1H-indazole have been shown to be potent inhibitors of Leishmania TryR, demonstrating stable binding within the enzyme's active site. tandfonline.comnih.gov The inhibition of TryR is a promising strategy for developing new antileishmanial drugs. mdpi.com

Protein Kinases: This large family of enzymes plays a central role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Indazole derivatives have been developed as inhibitors for several kinases:

Bcr-Abl: This fusion protein tyrosine kinase is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have been synthesized that show potent inhibition of both wild-type Bcr-Abl and its drug-resistant T315I mutant. mdpi.comresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-indazole-based compounds have been identified as potent inhibitors of FGFR1, FGFR2, and FGFR3. mdpi.commdpi.com

Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptors are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth. Indazole derivatives have been developed as multi-target inhibitors that include VEGFR-2. researchgate.netdntb.gov.ua

Protein Kinase B (Akt): A key node in cell survival pathways, Akt is another target for indazole-based compounds. Derivatives of 6-chloro-5-nitro-1H-indazole have shown inhibitory effects on Akt. smolecule.com

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is involved in tumor immune evasion by catalyzing the depletion of tryptophan, which suppresses T-cell function. rsc.org 1H-indazol-6-amine and related compounds have been studied as IDO1 inhibitors, representing a strategy for cancer immunotherapy. smolecule.comnih.gov

Table 1: Biological Targets of Indazole Derivatives

| Target | Organism/Disease | Effect of Inhibition | Reference |

|---|---|---|---|

| Trypanothione Reductase (TryR) | Leishmania, Trypanosoma cruzi | Disruption of antioxidant defense, leading to parasite death. | tandfonline.comnih.govmdpi.com |

| Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | Inhibition of cancer cell proliferation. | mdpi.comresearchgate.net |

| Fibroblast Growth Factor Receptors (FGFRs) | Various Cancers | Inhibition of tumor growth and angiogenesis. | mdpi.commdpi.com |

| Vascular Endothelial Growth Factor Receptors (VEGFRs) | Various Cancers | Anti-angiogenic and anti-proliferative activities. | researchgate.netdntb.gov.ua |

| Protein Kinase B (Akt) | Various Cancers | Inhibition of cell survival pathways. | smolecule.com |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Various Cancers | Enhancement of anti-tumor immune response. | rsc.orgnih.gov |

Role of the Nitro Group in Modulating Bioactivity through Bioreduction and Reactive Intermediate Formation

The nitroaromatic group is a critical functional moiety in many biologically active compounds. Its presence in the 6-position of the indazole ring is crucial for the activity of many derivatives, particularly against trypanosomatid parasites. The bioactivity is often linked to the metabolic reduction of the nitro group. researchgate.netmdpi.com

This process, known as nitroreduction, involves a six-electron reduction of the nitro group (NO₂) to the corresponding amine (NH₂). nih.gov The reaction proceeds through several highly reactive intermediates, including the nitroso (NO) and N-hydroxylamino (NHOH) species. nih.gov These reduction reactions are catalyzed by a class of enzymes called nitroreductases, which are present in both mammalian cells and microorganisms. nih.gov

In the context of antitrypanosomal activity, the bioreduction of the nitro group is thought to be a key activation step. The reactive intermediates generated can lead to significant oxidative stress within the parasite, contributing to its death. researchgate.net The introduction of an electron-donating amino group following reduction can hinder further reduction of a second nitro group if present, while also potentially participating in futile redox cycling that generates superoxide (B77818) anions. nih.gov This mechanism suggests that this compound and its analogues can act as prodrugs, which are metabolically activated within the target organism to exert their cytotoxic effects.

Effects on Key Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives exert their biological effects by modulating fundamental cellular processes that govern cell life and death.

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unnecessary cells. A hallmark of many anticancer agents is their ability to induce apoptosis in tumor cells. Several studies have demonstrated that indazole derivatives are effective inducers of apoptosis. semanticscholar.org This can be triggered through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases. teachmeanatomy.inforesearchgate.net For instance, certain indenoisoquinoline derivatives, which share structural similarities, have been shown to induce apoptosis through the activation of initiator caspases like caspase-9 and effector caspases like caspase-3, leading to the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP). nih.gov

The cell cycle is the series of events that leads to cell division and duplication. Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for therapy. Derivatives of 1H-indazol-6-amine have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M phase transition. rsc.orgnih.gov This arrest prevents the cell from entering mitosis, thereby halting its proliferation. The effect is mediated through the regulation of various cell cycle-related proteins. For example, one study on a 6-substituted aminoindazole derivative in human colorectal cancer cells found that its suppressive activity was linked to G2/M cell cycle arrest. rsc.orgnih.gov

The signaling pathways that control apoptosis and the cell cycle are complex and interconnected. Indazole derivatives have been found to modulate key proteins within these pathways.

Bcl-2 Family: The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). teachmeanatomy.info The balance between these proteins determines the cell's fate. A study on a 1H-indazole-3-amine derivative, compound 6o, confirmed that it promotes apoptosis by inhibiting the anti-apoptotic Bcl-2 family members in a concentration-dependent manner. semanticscholar.org

p53/MDM2 Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation by initiating cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. teachmeanatomy.inforesearchgate.net The activity of p53 is negatively regulated by its interaction with MDM2, which targets p53 for degradation. Inhibiting the p53/MDM2 interaction is a therapeutic strategy to reactivate p53 function in cancer cells. The same study of compound 6o suggested its activity was also mediated through the p53/MDM2 pathway. semanticscholar.org Inhibiting MDM2 can lead to an increase in phosphorylated p53, enhancing its apoptotic function. google.com

Cell Cycle Arrest Mechanisms

Ligand-Protein Binding Characterization (e.g., Molecular Docking with Trypanothione Reductase, Bcr-Abl)

To understand the interaction between indazole derivatives and their protein targets at a molecular level, computational methods like molecular docking are widely used. These studies predict the binding pose and affinity of a ligand within the active site of a protein, providing insights that can guide the design of more potent and selective inhibitors.

Trypanothione Reductase (TryR): Molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania TryR have revealed stable binding. tandfonline.comnih.gov The docked ligands form a network of hydrophobic and hydrophilic interactions within the enzyme's active site. tandfonline.comnih.gov Molecular dynamics simulations further confirmed the stability of the ligand-enzyme complex, supporting the potential of these compounds as antileishmanial agents. tandfonline.com The binding affinity of some nitro-containing compounds for TryR has been shown to be greater than that of the drug nifurtimox. chemrxiv.org

Bcr-Abl: Docking studies of 1H-indazol-3-amine derivatives designed as Bcr-Abl inhibitors showed that the compounds bind to the kinase domain in a manner similar to the approved drug imatinib. mdpi.com The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is crucial for potent kinase inhibition. researchgate.netsemanticscholar.org

Table 2: Molecular Docking Studies of Indazole Derivatives

| Ligand Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Demonstrated highly stable binding with a network of hydrophobic and hydrophilic interactions. Binding free energies illustrated high stability of the complex. | tandfonline.comnih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl (Wild-Type and T315I Mutant) | Bound to the kinase domain in a manner similar to imatinib. The 1H-indazole-3-amine scaffold served as an effective hinge-binding fragment. | mdpi.comresearchgate.net |

| 6-substituted-1H-indazole derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Structure-based optimization led to the identification of potent inhibitors with IC50 values in the nanomolar range. | mdpi.com |

| 6-substituted aminoindazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Docking studies were used to analyze specific binding interactions between inhibitors and the IDO1 active site to guide inhibitor design. | rsc.org |

Structure Activity Relationship Sar and Lead Optimization

Correlating Substituent Position and Chemical Nature with Biological Activity

The biological activity of indazole derivatives is highly dependent on the position and nature of their substituents. The 6-Nitro-1H-indazol-3-amine structure features two key functional groups—the 3-amino group and the 6-nitro group—whose positions significantly influence molecular interactions.

The 3-amino group is frequently identified as a critical component for establishing interactions within the hinge region of kinase active sites. nih.govucm.es Structure-based design efforts have shown that 3-aminoindazole can function as an effective hinge-binding template. acs.orgnih.gov For instance, in the development of Unc-51-Like Kinase 1 (ULK1) inhibitors, the addition of an amino group at the 3-position of the indazole ring system resulted in a significant enhancement of inhibitory potency. nih.govucm.es Further derivatization of this amino group with various aryl units also modulates activity. nih.gov

The position of the nitro group also plays a crucial role. Studies on nitroindazoles as inhibitors of human monoamine oxidase (MAO) demonstrated that the substitution pattern is key to potency. A comparison between isomers revealed that 5-nitroindazole (B105863) was a more potent inhibitor of human MAO-B (IC₅₀=0.99 μM) than 6-nitroindazole (B21905) (IC₅₀=2.5 μM) and 7-nitroindazole (B13768) (IC₅₀=27.8 μM). researchgate.net

Substituents at other positions also heavily influence activity. In a series of 4,6-disubstituted-1H-indazole derivatives designed as Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition. nih.gov Meanwhile, the nature of the substituent at the C-6 position was shown to significantly affect the activity and selectivity for IDO1 versus TDO. nih.gov Similarly, for 6-substituted amino-indazole derivatives, the introduction of a methyl group at the C-3 position and specific aryl groups on the 6-amino moiety led to potent cytotoxicity against cancer cell lines. rsc.org

| Compound | Substituent on 3-Amino Group | ULK1 Inhibition IC₅₀ (nM) |

|---|---|---|

| - | (Hit compound, no 3-amino group) | 22,400 |

| 1a | 3-Aminocyclohexane-1-carboxamide | 368 |

| 2a | Benzamide | 242 |

| 2f | 2-Methoxybenzyl | 110 |

| 2k | 5-Isoquinolyl | 45 |

| 3a | 1-Naphthyl | 11 |

Application of Molecular Hybridization and Scaffold Hopping Strategies in Drug Design

Modern drug design frequently employs strategies like molecular hybridization and scaffold hopping to create novel chemical entities with improved properties. The 1H-indazol-3-amine scaffold has been a central component in such approaches.

Molecular Hybridization , which combines pharmacophoric elements from different known active molecules, has been successfully used to design new indazole derivatives. For example, by considering the structures of known Fibroblast Growth Factor Receptor (FGFR) inhibitors like AZD4547 and NVPBGJ-398, researchers designed a new series of 1H-indazol-3-amine derivatives. rsc.org This strategy led to the identification of potent FGFR1 inhibitors, such as a compound bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold. rsc.orgmdpi.comnih.gov Another study used molecular hybridization to construct a series of 3,5-disubstituted indazole derivatives, resulting in a compound with promising antitumor activity against the K562 chronic myeloid leukemia cell line. mdpi.comnih.gov

Scaffold Hopping involves replacing a central core of a known active molecule with a structurally different but functionally equivalent scaffold. This technique aims to discover new intellectual property, alter physicochemical properties, or escape known metabolic liabilities. The aminoindazole core has been a starting point for such strategies. In the search for Tyrosine Kinase 2 (TYK2) inhibitors, a high-throughput screen identified an aminoindazole derivative as a hit. Subsequent scaffold hopping from this indazole core led to the discovery of a novel 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one chemotype with potent TYK2 inhibitory activity. acs.org

Rational Design for Enhanced Potency and Selectivity

Rational, structure-based drug design has been instrumental in optimizing indazole-based compounds. By using computational docking models and X-ray crystallography, researchers can visualize how a molecule binds to its target, allowing for precise modifications to enhance potency and selectivity.

A clear example is the optimization of ULK1 inhibitors. An initial hit compound was improved upon through structure-guided design. nih.govucm.es Docking models predicted that introducing an amino group at the 3-position of the indazole ring would form an additional hydrogen bond with the kinase hinge region, thereby increasing potency. This was confirmed experimentally, with the 3-amino analog showing a significant increase in inhibition. nih.govucm.es Further rational design, involving the substitution of the 3-amino unit with a 10-membered aromatic system like naphthalene, led to inhibitors with nanomolar potency. nih.govucm.es

Similarly, a series of nitro-aryl 1H-indazole derivatives were rationally designed to inhibit TDO and IDO1, key enzymes in tumor immune evasion. nih.gov The design process carefully considered substitutions at the C-4 and C-6 positions to modulate activity and achieve selectivity between the two enzyme targets, leading to compounds with nanomolar potency against TDO. nih.gov

| Compound | C-4 Substituent | C-6 Substituent | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) |

|---|---|---|---|---|

| HT-28 | 4-Nitrophenyl | Methoxy | >40 | 0.62 |

| HT-30 | 4-Nitrophenyl | Trifluoromethoxy | >40 | 0.17 |

| HT-37 | 3-Nitrophenyl | Methoxy | 0.91 | 0.46 |

Optimization for Improved Pharmacokinetic and Pharmacodynamic Profiles

A critical aspect of lead optimization is improving a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties to ensure it can reach its target in the body at an effective concentration and for a sufficient duration. For indazole derivatives, this involves modulating properties like solubility, metabolism, and cell permeability.

In silico tools are often used in the early stages to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For newly designed indazole-based Trk inhibitors, physicochemical descriptors and pharmacokinetic properties were computed to evaluate their drug-likeness before synthesis. afjbs.com

Experimental studies are essential for confirming these predictions. A detailed PK/PD study of 7-nitroindazole, a selective neuronal nitric oxide synthase (NOS) inhibitor, was conducted in rats. nih.gov This work led to a PK/PD model that could predict the dosing regimens needed to achieve a sustained and predictable decrease in nitric oxide production in the brain. nih.gov Such models are invaluable for designing effective in vivo experiments. nih.gov However, challenges remain. For example, a series of potent antileishmanial 3-alkoxy-5-nitroindazole derivatives were found to have unfavorable parameters, such as low aqueous solubility and interactions with cytochromes, that require further optimization. mdpi.com This highlights that achieving high potency must be balanced with developing favorable PK properties for a compound to become a viable drug candidate.

Future Research Directions

Design and Synthesis of Novel 6-Nitro-1H-indazol-3-amine Derivatives with Tuned Bioactivity

The core structure of this compound offers a versatile platform for the design and synthesis of new derivatives with tailored biological activities. By strategically modifying the indazole ring and its substituents, researchers can fine-tune the compound's properties to enhance its efficacy against specific targets and minimize off-target effects.

One promising approach involves the application of molecular hybridization, a strategy that combines the structural features of different bioactive molecules to create a new hybrid compound with enhanced properties. mdpi.com For example, a study focused on developing potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors synthesized a series of 1H-indazol-3-amine derivatives. mdpi.com Among them, the 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant inhibitory activity against FGFR1. mdpi.com

Further research could explore the introduction of various functional groups at different positions of the this compound scaffold. For instance, the synthesis of derivatives with substituents at the 1-position, such as a 2-bromobenzoyl group, can introduce halogen-bonding potential, which is a valuable interaction in drug design. Additionally, the synthesis of N-acyl derivatives at the 1-position has been shown to be a viable strategy for developing selective haspin inhibitors with anticancer properties. uni-saarland.de

The following table summarizes examples of synthesized this compound derivatives and their observed bioactivities, illustrating the potential for tuning the molecule's function.

| Derivative Name | Modification | Observed Bioactivity |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Substitution at the 6-amino group and methylation at N1 and C3 | Potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. rsc.org |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | Substitution at the 6-position with a 3-methoxyphenyl (B12655295) group | Promising FGFR1 inhibitor with an IC50 of 15.0 nM. mdpi.com |

| 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones | Addition of an azetidinone ring at the 1-position | Antibacterial, antifungal, antitubercular, and anti-inflammatory activities. scielo.br |

| 1-(2-bromobenzoyl)-1H-indazol-3-amine | Addition of a 2-bromobenzoyl group at the 1-position | Potential for antimicrobial, anticancer, and anti-inflammatory properties. |

Preclinical and Clinical Development Potential of Lead Compounds

Several derivatives of this compound have demonstrated promising preclinical activity, warranting further investigation into their potential for clinical development. Lead compounds are those that exhibit the most favorable balance of potency, selectivity, and pharmacokinetic properties in initial screenings.

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their activity against Bcr-Abl, a key protein in chronic myeloid leukemia. mdpi.com Compounds 89 and 90 from this series emerged as potent inhibitors of both the wild-type and the T315I mutant forms of Bcr-Abl, which is resistant to some existing therapies. mdpi.com Specifically, compound 89 showed comparable potency to the established drug Imatinib. mdpi.com

Another study identified a mercapto acetamide-derived compound, 5k, which displayed a strong inhibitory effect against the Hep-G2 liver cancer cell line with an IC50 of 3.32 µM. mdpi.com However, this compound also exhibited high toxicity to normal cells. mdpi.com Subsequent modification, replacing the mercapto group with a piperazine (B1678402) ring, led to compound 6o, which showed broad-spectrum activity against various cancer cell lines, particularly K562 leukemia cells (IC50 = 5.15 µM), and significantly lower toxicity to normal cells. mdpi.com This iterative process of design, synthesis, and testing is crucial for identifying lead compounds with a favorable therapeutic window.